6-Bromo-2-(4-methoxyphenyl)-4H-naphtho[1,2-b]pyran-4-one
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Overview
Description
6-Bromo-2-(4-methoxyphenyl)-4H-naphtho[1,2-b]pyran-4-one is a synthetic organic compound that belongs to the class of naphthopyran derivatives
Preparation Methods
The synthesis of 6-Bromo-2-(4-methoxyphenyl)-4H-naphtho[1,2-b]pyran-4-one typically involves multi-step organic reactions. One common method includes the bromination of a naphthopyran precursor followed by the introduction of a methoxyphenyl group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
6-Bromo-2-(4-methoxyphenyl)-4H-naphtho[1,2-b]pyran-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making it a potential candidate for drug development.
Medicine: Due to its biological activities, it is being explored for therapeutic applications in treating various diseases.
Industry: The compound is used in the development of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(4-methoxyphenyl)-4H-naphtho[1,2-b]pyran-4-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
6-Bromo-2-(4-methoxyphenyl)-4H-naphtho[1,2-b]pyran-4-one can be compared with other naphthopyran derivatives such as:
2-(4-Methoxyphenyl)-4H-naphtho[1,2-b]pyran-4-one: Lacks the bromine atom, which may result in different biological activities and reactivity.
6-Bromo-4H-naphtho[1,2-b]pyran-4-one:
4-Methoxy-6-phenethyl-2H-pyran-2-one: A structurally similar compound with different substituents, leading to variations in its chemical and biological properties.
Properties
CAS No. |
80309-04-2 |
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Molecular Formula |
C20H13BrO3 |
Molecular Weight |
381.2 g/mol |
IUPAC Name |
6-bromo-2-(4-methoxyphenyl)benzo[h]chromen-4-one |
InChI |
InChI=1S/C20H13BrO3/c1-23-13-8-6-12(7-9-13)19-11-18(22)16-10-17(21)14-4-2-3-5-15(14)20(16)24-19/h2-11H,1H3 |
InChI Key |
IHSYZBWTKLRNBR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C4=CC=CC=C4C(=C3)Br |
Origin of Product |
United States |
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